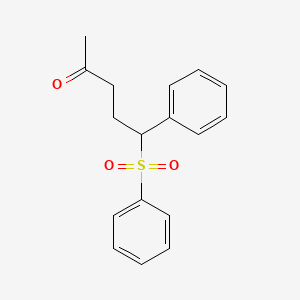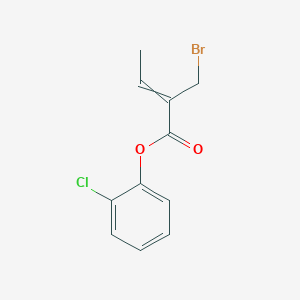![molecular formula C12H27N2O3P B14514349 Methyl 3-[bis(diethylamino)phosphoryl]propanoate CAS No. 62839-06-9](/img/structure/B14514349.png)
Methyl 3-[bis(diethylamino)phosphoryl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[bis(diethylamino)phosphoryl]propanoate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to a propanoate ester, with two diethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[bis(diethylamino)phosphoryl]propanoate typically involves the reaction of a phosphoryl chloride with a diethylamino compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve advanced techniques such as chromatography to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[bis(diethylamino)phosphoryl]propanoate undergoes various chemical reactions, including:
Substitution: The diethylamino groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) can be used.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Substitution: Leads to the formation of various derivatives depending on the nucleophile used.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[bis(diethylamino)phosphoryl]propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-[bis(diethylamino)phosphoryl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(dimethylamino)propanoate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Ethyl 3-(diethylamino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(diethylamino)butanoate: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
Methyl 3-[bis(diethylamino)phosphoryl]propanoate is unique due to the presence of the bis(diethylamino)phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62839-06-9 |
|---|---|
Molekularformel |
C12H27N2O3P |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
methyl 3-[bis(diethylamino)phosphoryl]propanoate |
InChI |
InChI=1S/C12H27N2O3P/c1-6-13(7-2)18(16,14(8-3)9-4)11-10-12(15)17-5/h6-11H2,1-5H3 |
InChI-Schlüssel |
XJISACLRMYNVJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(CCC(=O)OC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


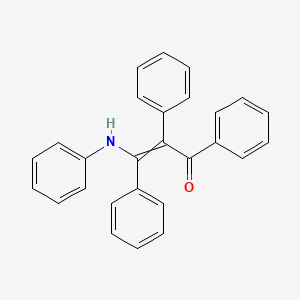
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
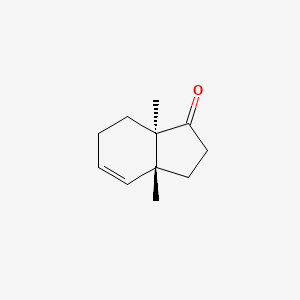
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)
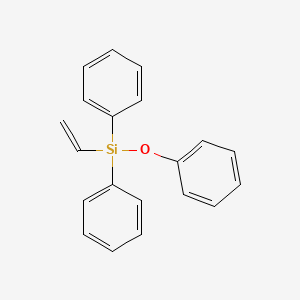
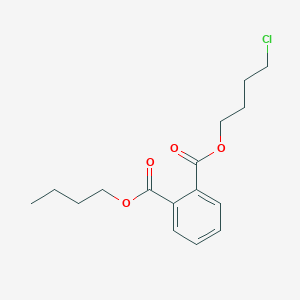

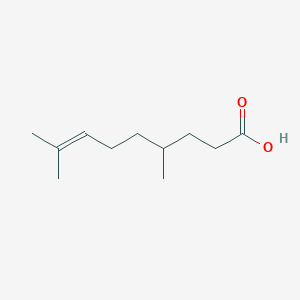
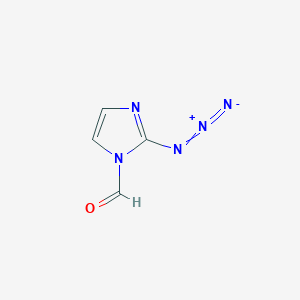

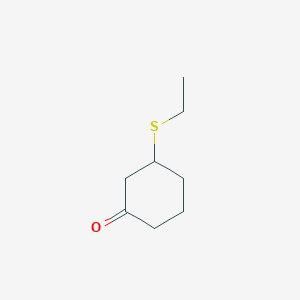
![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
